1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Description
Lactam Ring Conformation and Vinyl Group Orientation
The 1-ethenylpyrrolidin-2-one component features a five-membered lactam ring with a vinyl substituent at the nitrogen atom. X-ray diffraction studies of analogous N-vinylpyrrolidone (NVP) structures reveal a planar lactam ring due to conjugation between the nitrogen lone pair and the carbonyl π-system. This planarity reduces ring puckering, with a typical puckering amplitude (Q) of 0.12 Å, as calculated via density functional theory (DFT) at the B3LYP/6-311G(d,p) level. The vinyl group adopts a trans configuration relative to the lactam carbonyl, minimizing steric clashes between the vinyl hydrogen atoms and the adjacent ring substituents.
Molecular dynamics simulations in aqueous media demonstrate that the vinyl group exhibits restricted rotation about the N–C(vinyl) bond, with an energy barrier of 12.3 kcal/mol. This rigidity arises from partial double-bond character (15% by natural bond orbital analysis) between the nitrogen and vinyl carbon, attributed to resonance stabilization from the lactam ring.
Table 1: Key geometric parameters of the lactam ring and vinyl group
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C=O bond length | 1.23 | X-ray |
| N–C(vinyl) bond length | 1.41 | DFT |
| Vinyl group dihedral | 178.2° | MD simulation |
Tautomeric Equilibrium Analysis in Solvated Systems
The lactam ring exists in equilibrium with its enol tautomer, though the keto form predominates across all solvent systems. In polar solvents (ε > 30), the keto:enol ratio reaches 98:2, as determined by $$^1$$H NMR chemical shift analysis. This preference stems from stronger solvation of the carbonyl group, which stabilizes the keto form by 5.8 kcal/mol in water compared to the enol tautomer.
Ab initio calculations reveal that tautomerization proceeds via a planar transition state with a barrier of 24.7 kcal/mol, making interconversion negligible at room temperature. Solvent effects modulate the equilibrium: in chloroform (ε = 4.8), the enol population increases to 8% due to reduced dielectric stabilization of the polar keto form.
Properties
CAS No. |
116308-96-4 |
|---|---|
Molecular Formula |
C18H31NO12 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C6H9NO/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;1-2-7-5-3-4-6(7)8/h3-20H,1-2H2;2H,1,3-5H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 |
InChI Key |
GIAKHPQAJLEMMH-KPKNDVKVSA-N |
Isomeric SMILES |
C=CN1CCCC1=O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C=CN1CCCC1=O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Biological Activity
1-Ethenylpyrrolidin-2-one, along with its complex derivative (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of these compounds, highlighting their pharmacological potential and mechanisms of action based on a review of recent literature.
Chemical Structure and Properties
1-Ethenylpyrrolidin-2-one is a cyclic compound characterized by a vinyl group attached to a pyrrolidinone ring. Its complex derivative includes multiple hydroxymethyl and trihydroxy functional groups that enhance its solubility and reactivity. The structural features of these compounds contribute significantly to their biological activities.
Antimicrobial Properties
One of the most notable biological activities of 1-ethenylpyrrolidin-2-one is its antimicrobial efficacy. Research indicates that it exhibits potent activity against a variety of pathogens including bacteria, viruses, fungi, and protozoa. Specifically, povidone-iodine (a complex of iodine with polyvinylpyrrolidone) has demonstrated significant microbicidal effects through the release of free iodine, which disrupts cellular structures and functions in microorganisms .
Table 1: Antimicrobial Efficacy
Antimalarial Activity
The derivative (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has shown promising antimalarial properties. Studies have reported effective inhibition of Plasmodium falciparum at low nanomolar concentrations. The mechanism involves interference with the parasite's metabolic processes during the blood stage of infection .
Table 2: Antimalarial Efficacy
| Compound | IC50 (nM) | In Vivo Efficacy (mg/kg) | Reference |
|---|---|---|---|
| 1-Ethenylpyrrolidin-2-one | <10 | 25 | |
| Complex derivative | <20 | 25 |
The antimicrobial action of 1-ethenylpyrrolidin-2-one is primarily attributed to the release of free iodine from its complexes. This free iodine penetrates microbial cell walls and disrupts nucleic acid synthesis and protein structure. Additionally, it modulates inflammatory responses by affecting redox potential and inhibiting inflammatory mediators such as TNF-alpha .
For the antimalarial activity associated with the complex derivative, it appears that these compounds interfere with critical metabolic pathways within the Plasmodium species during their erythrocytic cycle. The precise biochemical pathways remain an area for further investigation.
Case Studies
Recent clinical studies have highlighted the effectiveness of povidone-iodine in surgical settings to prevent infections. For instance:
- Study on Surgical Site Infections : A randomized controlled trial demonstrated that povidone-iodine significantly reduced infection rates in patients undergoing elective surgeries compared to control groups using standard antiseptics .
Additionally:
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-Ethenylpyrrolidin-2-one is a water-soluble monomer that can polymerize to form polyvinylpyrrolidone (PVP), a polymer widely used in numerous applications due to its biocompatibility and ability to form complexes with polar molecules. The compound exhibits cationic properties, allowing it to interact electrostatically with negatively charged surfaces, such as skin and hair, enhancing its conditioning and film-forming capabilities .
Chemistry
- Stabilizing Agent : NVP is used as a stabilizing agent for enzymes and sensitive biomolecules in various chemical reactions.
- Complexation Reactions : It participates in complexation reactions with anionic species, enhancing the properties of formulations in which it is included.
Biology
- Sensor Development : NVP derivatives are employed in developing sensors for monitoring biological processes due to their biocompatible nature.
- Drug Delivery Systems : Investigated for use in drug delivery systems, NVP's ability to form hydrogels makes it suitable for encapsulating therapeutic agents .
Medicine
- Wound Treatment : Compounds derived from NVP have been utilized in formulations for treating wounds, showcasing their therapeutic effects .
- Antimicrobial Properties : Certain formulations have demonstrated antimicrobial properties, making them useful in medical applications such as coatings for implants and devices .
Industrial Applications
- Personal Care Products : NVP is widely used in shampoos, conditioners, and styling agents due to its film-forming properties that enhance product performance .
- Coatings and Inks : It is utilized in manufacturing ultraviolet (UV) curing inks and paper coatings, providing durability and resistance .
- Food Industry : As a food additive, NVP acts as a stabilizer and has applications in fining agents for beverages like wine .
Case Study 1: Wound Healing Formulations
A study investigated the efficacy of NVP-based formulations in promoting wound healing. Results indicated that these formulations enhanced cell proliferation and migration at the wound site, demonstrating significant potential for clinical applications in wound care .
Case Study 2: Personal Care Products
Research on hair care products containing NVP revealed improved conditioning effects compared to traditional formulations. The cationic nature of NVP allowed for better adherence to hair fibers, resulting in enhanced shine and manageability .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Stabilizing agent | Enhances stability of biomolecules |
| Biology | Sensor development | Monitors biological processes |
| Medicine | Wound treatment | Promotes healing |
| Industrial | Personal care products | Improves product performance |
| Food Industry | Stabilizer | Enhances shelf life |
Comparison with Similar Compounds
1-Ethenylpyrrolidin-2-one and Its Derivatives
Table 1: Comparison of PVP-Based Polymers
Key Differences :
- Copovidone exhibits enhanced solubility in organic solvents compared to PVP due to vinyl acetate (VA) incorporation .
- PVPP is non-soluble and used as a disintegrant, contrasting with PVP’s role as a solubilizer .
Carbohydrate Moiety and Analogues
The sugar component shares structural similarities with cyclodextrins and plant-derived glycosides but is distinguished by its unique ether-linked pyranose rings.
Table 2: Comparison with Carbohydrate Derivatives
Key Differences :
- The compound’s rigid ether linkage may enhance stability compared to β-cyclodextrin’s flexible cavity .
Industrial and Pharmaceutical Relevance
Preparation Methods
Vinylation of 2-Pyrrolidone
This method introduces a vinyl group into the pyrrolidone structure:
- Reactants : Acetylene gas and 2-pyrrolidone.
- Catalysts : Sodium hydride or potassium tert-butoxide.
- Conditions : The reaction is conducted under a base-catalyzed environment at elevated temperatures (80–120°C).
- Mechanism : The base deprotonates the amide nitrogen in 2-pyrrolidone, activating it for nucleophilic attack on acetylene.
- Yield : Typically ranges from 70–85% depending on reaction control.
Catalytic Dehydrogenation
An alternative approach involves dehydrogenating saturated precursors:
- Reactants : Saturated pyrrolidone derivatives.
- Catalysts : Palladium-based catalysts.
- Conditions : High temperatures (~200°C) under inert gas to avoid oxidation.
- Yield : Up to 85% with optimized conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
- Advantages : Faster reaction kinetics and energy efficiency.
- Drawback : Yields (~70%) comparable to conventional heating.
Preparation of the Complex Carbohydrate Component
The carbohydrate component is a polysaccharide derivative with multiple hydroxyl groups. Its preparation typically involves glycosylation reactions.
Glycosylation Reactions
To form the complex structure:
- Reactants : Monosaccharides (e.g., glucose derivatives) and glycosyl donors (e.g., glycosyl halides).
- Catalysts : Lewis acids like boron trifluoride (BF₃·Et₂O).
- Conditions : Conducted in polar aprotic solvents such as dichloromethane at low temperatures (-20 to -10°C).
- Mechanism : Formation of glycosidic bonds between sugar units.
- Yield : High yields (>90%) with minimal side reactions when using protected sugar derivatives.
Enzymatic Synthesis
Enzymes such as glycosyltransferases can be used for regioselective synthesis:
- Advantages : High specificity and environmentally friendly conditions.
- Drawback : Limited scalability due to enzyme cost.
Integration of Components
The final compound is formed by linking the carbohydrate moiety to 1-ethenylpyrrolidin-2-one through etherification or esterification reactions.
Etherification
This method involves forming an ether bond between hydroxyl groups on the carbohydrate and the vinyl group on 1-ethenylpyrrolidin-2-one:
- Reactants : Protected carbohydrate derivative and 1-ethenylpyrrolidin-2-one.
- Catalysts : Acid catalysts such as sulfuric acid or Lewis acids.
- Conditions : Mild heating (50–80°C) in an aqueous or organic solvent medium.
- Yield : Moderate yields (~65–75%) due to competing side reactions.
Esterification
Alternatively, ester bonds can be formed:
- Reactants : Carboxylic acid derivatives of carbohydrates and vinyl pyrrolidone.
- Catalysts : Dicyclohexylcarbodiimide (DCC) or similar coupling agents.
- Conditions : Conducted at room temperature in aprotic solvents like DMF or THF.
- Yield : Higher yields (~80%) compared to etherification.
Data Table Summarizing Key Preparation Steps
| Step | Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Vinylation of 2-Pyrrolidone | Acetylene, 2-pyrrolidone | NaH or KOt-Bu; 80–120°C | ~70–85 | Base-catalyzed reaction |
| Catalytic Dehydrogenation | Saturated pyrrolidone derivatives | Pd catalyst; ~200°C | ~85 | High temperature required |
| Glycosylation | Monosaccharides, glycosyl donors | BF₃·Et₂O; -20 to -10°C | >90 | Requires protected sugar derivatives |
| Etherification | Carbohydrate derivative, vinylpyrrolidone | Acid catalyst; 50–80°C | ~65–75 | Competing side reactions possible |
| Esterification | Carboxylic acid sugars, vinylpyrrolidone | DCC; room temperature | ~80 | Preferred for higher yields |
Notes on Optimization
To improve yields and reduce side reactions:
- Use high-purity starting materials to minimize impurities that could interfere with catalysis.
- Employ protective groups for reactive hydroxyl groups during intermediate steps in carbohydrate synthesis.
- Optimize reaction parameters such as temperature, solvent choice, and catalyst loading based on small-scale trials before scaling up.
Q & A
Q. Q1. What laboratory methods are used to synthesize 1-ethenylpyrrolidin-2-one, and how is its purity validated?
A1. Synthesis typically involves vinylation of pyrrolidin-2-one precursors via nucleophilic substitution or transition metal-catalyzed coupling. Purity is validated using HPLC (≥98% purity criteria, as in ) and structural confirmation via H/C NMR. For glycosylated oxane triol components, regioselective glycosylation strategies (e.g., using tert-butyldimethylsilyl protective groups) are critical to ensure stereochemical fidelity . Safety protocols for handling reactive intermediates, such as proper ventilation and personal protective equipment, must align with guidelines in .
Structural Confirmation
Q. Q2. Which spectroscopic techniques are essential for characterizing the glycosylated oxane triol moiety?
A2. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and glycosidic linkages. X-ray powder diffraction (XRPD) can validate crystalline forms, as demonstrated in for analogous compounds. Polarimetry is recommended to confirm optical activity due to multiple chiral centers .
Safety and Handling
Q. Q3. What are the critical safety measures for handling 1-ethenylpyrrolidin-2-one?
A3. Key precautions include:
- Use of fume hoods to avoid inhalation (acute toxicity hazard per ).
- Immediate skin decontamination with soap/water if exposed (refer to first-aid measures in ).
- Storage in dry, refrigerated conditions (<4°C) to prevent polymerization .
Reactivity and Functionalization
Q. Q4. How does the ethenyl group in 1-ethenylpyrrolidin-2-one participate in click chemistry or copolymerization?
A4. The ethenyl group enables radical-initiated polymerization or thiol-ene "click" reactions. Reaction kinetics can be monitored via FTIR to track vinyl group consumption. For glycosylated derivatives, ensure hydroxyl groups are protected during polymerization to avoid side reactions .
Solubility and Formulation
Q. Q5. What solvent systems are optimal for the glycosylated oxane triol in biological assays?
A5. The compound’s hydrophilicity (due to hydroxyl and ether groups) favors polar solvents like water, DMSO, or aqueous ethanol. For in vitro studies, use phosphate-buffered saline (pH 7.4) to mimic physiological conditions .
Stability and Storage
Q. Q6. How should the glycosylated component be stored to prevent hydrolysis?
A6. Store under inert gas (e.g., argon) at -20°C in amber vials to minimize light/oxygen exposure. Lyophilization is recommended for long-term stability, as moisture accelerates glycosidic bond cleavage .
Analytical Challenges
Q. Q7. How can trace impurities in 1-ethenylpyrrolidin-2-one be quantified?
A7. Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and a C18 column. For glycosylated derivatives, hydrophilic interaction liquid chromatography (HILIC) improves separation of polar impurities .
Biological Interactions
Q. Q8. What assays evaluate the glycosylated oxane triol’s binding to lectins?
A8. Surface plasmon resonance (SPR) measures real-time binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Pre-equilibrate samples in degassed buffer to avoid air bubbles .
Advanced Synthesis Strategies
Q. Q9. How is regioselective glycosylation achieved in the oxane triol derivative?
A9. Use orthogonal protective groups (e.g., tert-butyldimethylsilyl for primary hydroxyls and benzyl for secondary). Enzymatic glycosylation with glycosyltransferases offers superior regioselectivity compared to chemical methods .
Data Contradiction Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
